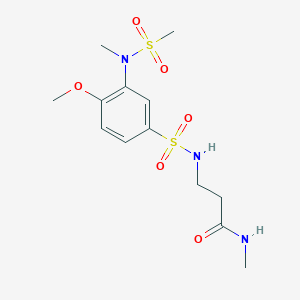

3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide

Description

The compound 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide is a sulfonamide-based propanamide derivative featuring:

- A 4-methoxy-substituted phenyl ring linked via a sulfonamide group.

- An N-methylmethylsulfonamido group at the 3-position of the phenyl ring.

- An N-methylpropanamide backbone, enhancing solubility and bioavailability.

Properties

IUPAC Name |

3-[[4-methoxy-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O6S2/c1-14-13(17)7-8-15-24(20,21)10-5-6-12(22-3)11(9-10)16(2)23(4,18)19/h5-6,9,15H,7-8H2,1-4H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGSMVDPHKQQTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the Methoxy Group: This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Introduction of the Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride under basic conditions.

Formation of the Propanamide Backbone: This is typically done through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative.

Scientific Research Applications

3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Similarities and Key Substituents

The table below highlights critical structural features of the target compound and analogs:

Key Observations :

- The target compound’s dual sulfonamide groups distinguish it from simpler analogs like ’s methanesulfonamide.

- The N-methylmethylsulfonamido group (shared with ’s benzofuran derivative) may enhance metabolic stability compared to unmodified sulfonamides .

- Methoxy groups (common in and ) improve aqueous solubility but reduce membrane permeability compared to halogenated analogs .

Insights :

Functional Group Impact on Activity

- Sulfonamide Groups : Critical for hydrogen bonding with biological targets (e.g., carbonic anhydrase or kinases) . The target’s dual sulfonamides may enable multi-target engagement.

- Methoxy vs.

- N-Methylmethylsulfonamido : This group in the target and may resist enzymatic degradation better than unmodified sulfonamides .

Biological Activity

3-(4-Methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of its interactions with various biological targets. This article aims to consolidate findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C₁₅H₁₉N₃O₄S₂

- SMILES Notation : CC(C(=O)N(C)S(=O)(=O)C1=CC=C(C=C1OC)S(=O)(=O)N(C)C)C)

Research indicates that this compound may exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific kinases involved in cellular signaling pathways, similar to other sulfonamide derivatives known for their kinase inhibitory properties .

- Anti-inflammatory Effects : The presence of sulfonamide groups has been associated with anti-inflammatory activity, potentially making this compound useful in treating inflammatory diseases.

Biological Activity Data

Case Studies

- Bruton's Tyrosine Kinase Inhibition :

-

Apoptosis Induction in Lymphoma Cells :

- In vitro experiments indicated that treatment with the compound resulted in G1 phase cell cycle arrest and subsequent apoptosis in TMD8 B cell lymphoma cells. This was accompanied by the cleavage of PARP and caspase 3, indicating a mechanism through which the compound could exert anti-cancer effects .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing critical insights into how modifications to the sulfonamide group can enhance biological activity. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.